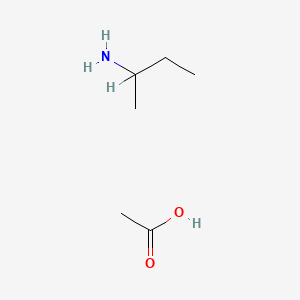
sec-Butylamine, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butylamine, acetate: is an organic compound that belongs to the class of amines. It is a derivative of sec-butylamine, which is an isomeric amine of butane. sec-Butylamine is characterized by its chiral nature, meaning it can exist in two enantiomeric forms. The acetate form is typically used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation: Another method involves the hydrogenation of sec-butyl nitrile using a catalyst such as Raney nickel or palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, sec-butylamine is often produced by the catalytic hydrogenation of sec-butyl nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst.
Amination of sec-Butyl Chloride: Another industrial method involves the amination of sec-butyl chloride with ammonia or an amine under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: sec-Butylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: sec-Butylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated butylamines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pesticides: sec-Butylamine is used in the synthesis of pesticides such as bromacil.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Research: sec-Butylamine is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry:
Polymer Production: sec-Butylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: sec-Butylamine can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.
Metabolic Pathways: It can interfere with metabolic pathways by altering the activity of key enzymes involved in metabolism.
Vergleich Mit ähnlichen Verbindungen
n-Butylamine: A straight-chain isomer of butylamine with different chemical properties.
tert-Butylamine: A branched isomer with a tertiary amine structure.
Isobutylamine: Another branched isomer with a different arrangement of carbon atoms.
Uniqueness:
Chirality: sec-Butylamine is unique due to its chiral nature, allowing it to exist in two enantiomeric forms.
Reactivity: The secondary amine structure of sec-butylamine gives it distinct reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
15105-29-0 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2-aminobutyl acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7)4-9-5(2)8/h6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SCDHRSUWYYPXAY-UHFFFAOYSA-N |
SMILES |
CCC(C)N.CC(=O)O |
Kanonische SMILES |
CCC(COC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















